molecular formula C22H28FN3O3S2 B11269311 N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide

N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide

Cat. No.: B11269311
M. Wt: 465.6 g/mol
InChI Key: ZBAWNRFKXWOCBN-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, piperazine moiety, and fluorophenyl group. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H28FN3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-cycloheptyl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C22H28FN3O3S2/c23-17-7-9-19(10-8-17)25-12-14-26(15-13-25)31(28,29)20-11-16-30-21(20)22(27)24-18-5-3-1-2-4-6-18/h7-11,16,18H,1-6,12-15H2,(H,24,27)

InChI Key

ZBAWNRFKXWOCBN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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